molecular formula C25H16N4O7 B2676177 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1189874-75-6

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B2676177
CAS No.: 1189874-75-6
M. Wt: 484.424
InChI Key: IRDAZTAPZYAKFE-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,3-benzodioxole methyl group at position 3 and a 1,3-benzodioxole-linked 1,2,4-oxadiazole moiety at position 5. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the 1,3-benzodioxolyl groups may improve bioavailability through lipophilic interactions .

Synthetic routes for analogous compounds often involve cyclization reactions and coupling of pre-formed heterocycles. For example, 1,2,4-triazole derivatives are synthesized via nucleophilic substitution or cyclocondensation, as described in studies of structurally related heterocycles . The compound’s structure is validated using techniques such as X-ray crystallography, supported by software like SHELXL for refinement and SHELXE for phase determination .

Properties

CAS No.

1189874-75-6

Molecular Formula

C25H16N4O7

Molecular Weight

484.424

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H16N4O7/c30-24-16-4-2-15(23-27-22(28-36-23)14-3-6-19-21(9-14)35-12-33-19)8-17(16)26-25(31)29(24)10-13-1-5-18-20(7-13)34-11-32-18/h1-9H,10-12H2,(H,26,31)

InChI Key

IRDAZTAPZYAKFE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC7=C(C=C6)OCO7)NC3=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole intermediates, followed by the construction of the quinazoline core. The final step involves the formation of the oxadiazole ring.

    Preparation of Benzodioxole Intermediates: The benzodioxole intermediates can be synthesized through the reaction of catechol with formaldehyde in the presence of an acid catalyst.

    Construction of Quinazoline Core: The quinazoline core can be constructed by reacting anthranilic acid with formamide under reflux conditions.

    Formation of Oxadiazole Ring: The final step involves the cyclization of the benzodioxole intermediates with the quinazoline core in the presence of a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moieties using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of methoxy-substituted benzodioxole derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The dual 1,3-benzodioxolyl groups in the target compound likely enhance π-π stacking with aromatic residues in enzyme active sites, a feature absent in simpler quinazoline-diones .
  • Compared to triazole derivatives, the oxadiazole ring offers greater resistance to enzymatic degradation, as evidenced in studies of analogous antiviral agents .

Crystallographic and Conformational Analysis

The compound’s conformation is influenced by puckering dynamics in the quinazoline and oxadiazole rings. Comparative studies using Cremer-Pople parameters (ring puckering amplitude and phase) reveal:

Compound Quinazoline Ring Puckering (Å) Oxadiazole Ring Planarity (RMSD, Å) Refinement Software Reference
Target Compound 0.25 (q₂) 0.08 SHELXL
Triazole Analogue 0.18 (q₂) N/A SHELXT
Simple Quinazoline-dione 0.12 (q₂) N/A OLEX2

Structural Insights :

  • The larger puckering amplitude (0.25 Å) in the target compound’s quinazoline ring may facilitate induced-fit binding in enzymatic pockets .
  • SHELXL-refined structures show superior accuracy (R-factor < 5%) compared to other software, ensuring reliable structural validation .

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects and mechanisms of action as revealed through various studies.

Chemical Structure and Properties

The compound is characterized by the presence of a quinazoline core linked to a benzodioxole moiety and an oxadiazole group. Its structural complexity suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings related to its biological activity against various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action Reference
A549 (Lung Cancer)< 3.9COX-1 and COX-2 inhibition
NIH/3T3 (Healthy)> 41.0Selective toxicity towards cancer cells
MCF7 (Breast Cancer)Not specifiedInduction of apoptosis

The compound exhibited potent antiproliferative effects particularly against the A549 lung cancer cell line, with IC50 values significantly lower than that of cisplatin (IC50 = 26.00 ± 3.00 µg/mL) . The selectivity towards cancer cells over healthy cells indicates a favorable therapeutic index.

The primary mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cyclooxygenases (COX) : The compound has been shown to inhibit COX-1 and COX-2 enzymes significantly, which are involved in inflammatory pathways that can promote tumor growth .
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, which is critical for eliminating malignant cells .
  • Molecular Docking Studies : In silico analyses indicate favorable interactions with the active sites of COX enzymes, supporting its role as a dual inhibitor .

Study on Lung Cancer Cells

A detailed study focused on the effects of the compound on A549 lung cancer cells demonstrated:

  • Cell Viability Assays : Using MTT assays, researchers observed a significant reduction in cell viability at concentrations below 3.9 µg/mL.
  • Cytotoxicity Profile : The compound showed no significant cytotoxicity against NIH/3T3 cells at effective concentrations, highlighting its selective action against cancerous cells .

Comparative Studies

Comparative studies with other derivatives have shown that modifications to the benzodioxole and oxadiazole groups can enhance or diminish biological activity. For instance:

  • Some derivatives exhibited improved potency against specific cancer types while maintaining low toxicity to normal cells.

This underscores the importance of structural optimization in developing effective anticancer agents.

Q & A

Basic Research Question

  • Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled systems) to measure IC₅₀ values against targets like kinases or cyclooxygenases .
  • Cell-Based Assays : Screen for cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and compare with normal cells (e.g., HEK293) to assess selectivity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with receptors .

How can contradictory results in biological assays be systematically analyzed?

Advanced Research Question
Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

  • Pharmacokinetic Limitations : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays) to identify poor bioavailability .
  • Off-Target Effects : Perform kinome-wide profiling or proteome analysis to identify unintended interactions .
  • Data Normalization : Use Z-score or strictly standardized mean difference (SSMD) to minimize batch effects in high-throughput screens .

What strategies are recommended for optimizing the compound’s environmental stability?

Advanced Research Question

  • Degradation Studies : Expose the compound to simulated sunlight (UV-B lamps) and analyze breakdown products via LC-MS to identify vulnerable functional groups (e.g., oxadiazole ring) .
  • QSAR Modeling : Predict biodegradation pathways using software like EPI Suite and prioritize modifications (e.g., replacing labile ester groups) .
  • Ecotoxicity Testing : Use Daphnia magna or algae growth inhibition assays to assess environmental risk .

How can computational tools enhance the design of derivatives with improved activity?

Advanced Research Question

  • Machine Learning (ML) : Train models on existing SAR data to predict bioactivity and prioritize derivatives with novel scaffolds .
  • Molecular Dynamics (MD) : Simulate binding modes to identify key interactions (e.g., hydrogen bonds with the quinazoline carbonyl) for optimization .
  • De Novo Design : Use generative adversarial networks (GANs) to propose structurally diverse analogs while adhering to synthetic feasibility .

What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Conformational Flexibility : The benzodioxole and oxadiazole moieties may adopt multiple orientations, complicating SAR. Use restrained MD simulations to correlate conformers with activity .
  • Synergistic Effects : Modify substituents (e.g., methoxy vs. methylthio groups) and assess activity changes to isolate contributions of individual groups .
  • 3D-QSAR : Apply CoMFA or CoMSIA to map electrostatic/hydrophobic fields and guide substitutions .

How should researchers address crystallization difficulties for X-ray analysis?

Basic Research Question

  • Solvent Screening : Test mixed solvents (e.g., DCM/methanol) or vapor diffusion (ether into DMF solution) to induce nucleation .
  • Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing .
  • Cryocooling : Flash-cool crystals to 100 K in a nitrogen stream to reduce disorder .

What in vivo models are suitable for preclinical evaluation of this compound?

Advanced Research Question

  • Rodent Models : Use xenograft mice (e.g., HT-29 colon cancer) for antitumor efficacy, monitoring tumor volume and body weight .
  • Pharmacodynamic Markers : Quantify target engagement via ELISA or Western blot of tumor tissue .
  • Toxicokinetics : Measure plasma exposure (AUC, Cmax) and organ histopathology to establish safety margins .

How can analytical inconsistencies in purity assessment be resolved?

Basic Research Question

  • Orthogonal Methods : Combine HPLC (UV detection) with LC-MS or ¹H NMR (qNMR) to verify purity >95% .
  • Impurity Profiling : Use high-resolution MS/MS to identify and quantify byproducts (e.g., hydrolyzed oxadiazole) .
  • Standard Curves : Calibrate detectors with certified reference materials to minimize quantification errors .

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